molecular formula C20H22ClN5O4S B15100439 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-meth oxy-5-methylphenyl)acetamide

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-meth oxy-5-methylphenyl)acetamide

Cat. No.: B15100439
M. Wt: 463.9 g/mol
InChI Key: MVYDUAKTUIGIQW-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the triazole ring through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The phenyl groups are then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide moiety through an amide coupling reaction, often using reagents like carbodiimides or acid chlorides .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C20H22ClN5O4S

Molecular Weight

463.9 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C20H22ClN5O4S/c1-11-7-14(16(29-3)9-13(11)21)23-18(27)10-31-20-25-24-19(26(20)22)12-5-6-15(28-2)17(8-12)30-4/h5-9H,10,22H2,1-4H3,(H,23,27)

InChI Key

MVYDUAKTUIGIQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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